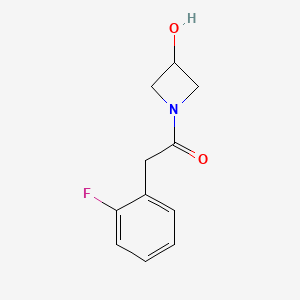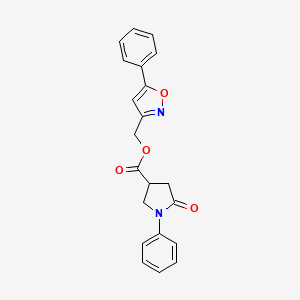![molecular formula C22H13F2N5OS B6498008 2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891122-85-3](/img/structure/B6498008.png)
2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide” is a complex organic molecule that contains several important functional groups and structural motifs. It includes a thiophene ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . Similarly, 1,2,4-triazolo[4,3-b]pyridazine derivatives have been reported to exhibit various pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a specific functional group or structural motif. While the exact synthetic route would depend on various factors, it would likely involve the formation of the thiophene and 1,2,4-triazolo[4,3-b]pyridazine rings through heterocyclization reactions . The benzamide group could potentially be introduced through a subsequent step involving the reaction of an appropriate amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The 1,2,4-triazolo[4,3-b]pyridazine ring is a fused ring system containing three nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups and structural motifs. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions . The 1,2,4-triazolo[4,3-b]pyridazine ring might also exhibit unique reactivity due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its solubility in organic solvents . The presence of multiple nitrogen atoms in the 1,2,4-triazolo[4,3-b]pyridazine ring could potentially influence its basicity .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including AKOS024654473, have been investigated for their antiviral properties. Researchers have synthesized related compounds and evaluated their inhibitory effects against viruses such as influenza A and Coxsackie B4. These studies provide insights into potential antiviral therapies .
Anti-Inflammatory Effects
Indole compounds have shown promise as anti-inflammatory agents. Their ability to modulate immune responses and reduce inflammation makes them relevant in conditions like autoimmune diseases and chronic inflammation .
Anticancer Potential
Indole derivatives are considered “privileged structures” due to their high-affinity binding to various receptors. Some indole-based molecules exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis .
Antioxidant Properties
Indole compounds, including AKOS024654473, possess antioxidant activity. Their ability to scavenge free radicals contributes to cellular protection and potential therapeutic applications in oxidative stress-related diseases .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial effects against bacteria, fungi, and other pathogens. These compounds could be explored for novel antibiotics or antifungal agents .
Therapeutic Potential in Metabolic Disorders
Indole compounds may play a role in metabolic disorders such as diabetes. Their interactions with cellular receptors and signaling pathways offer opportunities for drug development in this field .
Mecanismo De Acción
While the exact mechanism of action of this compound is not specified in the available literature, it is known that both thiophene and 1,2,4-triazolo[4,3-b]pyridazine derivatives can exhibit a wide range of biological activities . These could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its reactivity, and its biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and minimize risk .
Direcciones Futuras
Given the wide range of biological activities exhibited by thiophene and 1,2,4-triazolo[4,3-b]pyridazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry . Future research could involve further investigation of its biological activity, optimization of its synthesis, and exploration of its potential therapeutic applications.
Propiedades
IUPAC Name |
2,4-difluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N5OS/c23-14-6-7-16(17(24)12-14)22(30)25-15-4-1-3-13(11-15)18-8-9-20-26-27-21(29(20)28-18)19-5-2-10-31-19/h1-12H,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOJLLRVGVGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)



![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497989.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6497992.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate](/img/structure/B6497997.png)
![4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6498002.png)
![2-(thiophen-2-yl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498010.png)
![N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide](/img/structure/B6498015.png)